molecular formula C12H19Br2NO5 B11956535 Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate CAS No. 49761-11-7

Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate

Katalognummer: B11956535
CAS-Nummer: 49761-11-7
Molekulargewicht: 417.09 g/mol
InChI-Schlüssel: HGRIJVNTCSZSGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is an organic compound with a complex structure that includes acetamido, dibromopropyl, and malonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetamide in the presence of a base to form diethyl 2-acetamido-malonate. This intermediate is then reacted with 2,3-dibromopropyl bromide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 2-acetamido-2-pentyl-propanedioate
  • Diethyl 2-acetamido-2-[(4-methoxy-3,5-dimethyl-phenyl)methyl]propanedioate

Uniqueness

Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate is unique due to the presence of the dibromopropyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the dibromopropyl group or have different substituents, leading to variations in their chemical and biological properties.

Eigenschaften

CAS-Nummer

49761-11-7

Molekularformel

C12H19Br2NO5

Molekulargewicht

417.09 g/mol

IUPAC-Name

diethyl 2-acetamido-2-(2,3-dibromopropyl)propanedioate

InChI

InChI=1S/C12H19Br2NO5/c1-4-19-10(17)12(15-8(3)16,6-9(14)7-13)11(18)20-5-2/h9H,4-7H2,1-3H3,(H,15,16)

InChI-Schlüssel

HGRIJVNTCSZSGM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC(CBr)Br)(C(=O)OCC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.